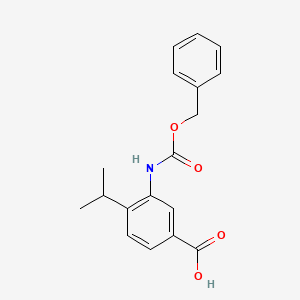
3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid, commonly known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications. PACAP-27 is a member of the VIP/secretin/glucagon family of peptides and is highly conserved across species. It is involved in a variety of physiological processes, including neurotransmission, neuroprotection, and inflammation.
科学的研究の応用
PACAP-27 has been studied for its potential therapeutic applications in a variety of fields, including neurology, ophthalmology, and endocrinology. In neurology, PACAP-27 has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In ophthalmology, PACAP-27 has been studied for its potential to treat retinal diseases such as glaucoma and diabetic retinopathy. In endocrinology, PACAP-27 has been shown to regulate the release of hormones such as insulin and growth hormone.
作用機序
PACAP-27 exerts its biological effects through binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. These receptors are widely expressed in the nervous system, endocrine system, and immune system. Upon binding to its receptors, PACAP-27 activates a variety of intracellular signaling pathways, including cyclic AMP (cAMP), phospholipase C (PLC), and mitogen-activated protein kinase (MAPK) pathways. These signaling pathways ultimately lead to the biological effects of PACAP-27.
Biochemical and Physiological Effects
PACAP-27 has a variety of biochemical and physiological effects, depending on the tissue and receptor type. In the nervous system, PACAP-27 has been shown to regulate neurotransmitter release, neuronal survival, and synaptic plasticity. In the endocrine system, PACAP-27 regulates hormone release and cell proliferation. In the immune system, PACAP-27 has anti-inflammatory effects and regulates immune cell function.
実験室実験の利点と制限
PACAP-27 has several advantages for lab experiments, including its high stability and specificity for its receptors. However, there are also limitations to using PACAP-27, including its high cost and the need for specialized equipment and expertise to synthesize and handle the peptide.
将来の方向性
There are several future directions for research on PACAP-27. One area of interest is the development of PACAP-27 analogs with improved stability and receptor selectivity. Another area of interest is the use of PACAP-27 in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of PACAP-27 and its potential therapeutic applications in various fields.
合成法
PACAP-27 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. PACAP-27 is synthesized as a C-terminal amide, which is important for its biological activity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
特性
IUPAC Name |
3-(phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)15-9-8-14(17(20)21)10-16(15)19-18(22)23-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIHKIWUDPGDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

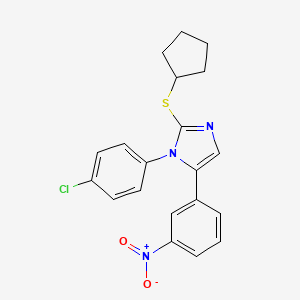
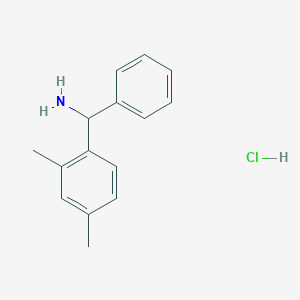
![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2417616.png)
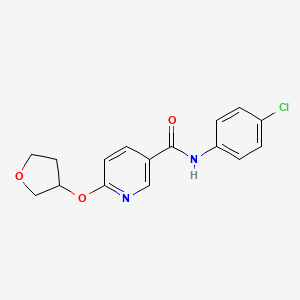

![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2417620.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2417623.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2417624.png)
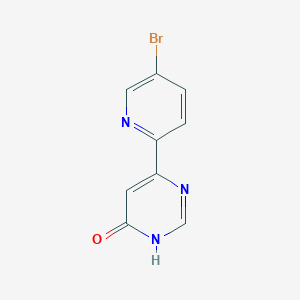
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)
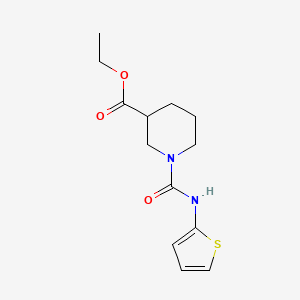
![1-methyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2417630.png)